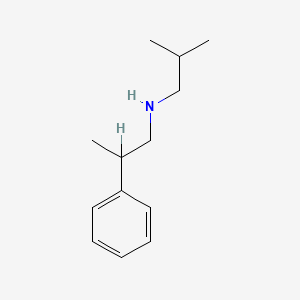

(2-Methylpropyl)(2-phenylpropyl)amine

Description

Overview and Significance of Secondary Amines in Chemical Sciences

Secondary amines are organic compounds characterized by a nitrogen atom bonded to two organic substituents and one hydrogen atom. wisdomlib.orgnumberanalytics.com This structure imparts a unique combination of basicity and nucleophilicity, making them crucial intermediates and functional groups in a vast array of chemical reactions and applications. wisdomlib.orgenamine.net They are fundamental building blocks in organic synthesis, playing a pivotal role in the construction of complex molecules, including pharmaceuticals, agrochemicals, and materials. numberanalytics.comenamine.netpurkh.com The reactivity of the N-H bond in secondary amines allows for further functionalization, leading to the formation of tertiary amines and amides, which are prevalent in biologically active compounds. numberanalytics.com

In medicinal chemistry, the secondary amine moiety is a common feature in many drug molecules, contributing to their pharmacological activity and pharmacokinetic properties. numberanalytics.comtaylorandfrancis.com The ability of the amine group to be protonated at physiological pH allows for interactions with biological targets such as enzymes and receptors. purkh.com

Specific Research Relevance of Phenylalkylamine Derivatives

Phenylalkylamines are a class of compounds that contain a phenyl group attached to an alkyl chain which, in turn, is linked to an amine. This structural motif is the backbone of many neuroactive compounds, including stimulants and hallucinogens, making them a subject of extensive research in pharmacology and medicinal chemistry. nih.gov The substitution pattern on both the phenyl ring and the alkyl chain can dramatically influence the biological activity of these derivatives.

Research into phenylalkylamine derivatives often focuses on their interaction with various receptors and transporters in the central nervous system. nih.gov For instance, many phenylalkylamines are known to be calcium channel blockers, a property that has been harnessed for the treatment of cardiovascular conditions. taylorandfrancis.comresearchgate.net The specific stereochemistry and conformational flexibility of these molecules are critical determinants of their binding affinity and selectivity for their biological targets. nih.gov

Scope of the Academic Investigation of (2-Methylpropyl)(2-phenylpropyl)amine

A specific academic investigation into this compound would theoretically encompass its synthesis, structural elucidation, and evaluation of its chemical and biological properties. However, no such dedicated studies are currently found in the public scientific literature.

Basic chemical data for this compound is available from chemical suppliers.

Table 1: Basic Chemical Data for this compound

| Property | Value | Source |

| CAS Number | 932154-37-5 | chemicalbook.com |

| Molecular Formula | C13H21N | chemicalbook.com |

| Molecular Weight | 191.31 g/mol | chemicalbook.com |

A comprehensive academic study would typically include:

Synthesis: Detailed synthetic routes to obtain the compound with high purity and yield.

Spectroscopic Analysis: Characterization using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the molecular structure.

Chemical Reactivity: Investigation of its behavior in various chemical reactions to understand its stability and potential for further modification.

Pharmacological Screening: Evaluation of its biological activity, for example, its potential as a calcium channel blocker or its effects on other biological targets.

Without published research, any discussion on these aspects for this compound would be purely speculative and fall outside the requested scope of a scientifically accurate article.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-N-(2-phenylpropyl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-11(2)9-14-10-12(3)13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQJLMNBXBCGOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biotransformation and Metabolic Pathways of 2 Methylpropyl 2 Phenylpropyl Amine

In Vitro Metabolic Studies of Amine-Containing Compounds

In vitro studies using human metabolic enzymes are crucial for elucidating the metabolic pathways of new chemical entities. For amine-containing compounds like (2-Methylpropyl)(2-phenylpropyl)amine, several key enzyme systems are responsible for their initial biotransformation.

Cytochrome P450-Mediated Transformations

The cytochrome P450 (CYP) superfamily of enzymes is a primary driver of Phase I metabolism for a vast number of drugs and xenobiotics. nih.govacs.org These enzymes catalyze a variety of oxidative reactions. nih.gov For secondary alkylamines, two major competing metabolic pathways mediated by CYPs are N-dealkylation and N-hydroxylation. nih.govresearchgate.net

N-dealkylation: This reaction involves the removal of an alkyl group from the nitrogen atom. For this compound, N-deisobutylation would yield 2-phenylpropylamine (B128651) and isobutyraldehyde. Studies on N-alkyl-substituted amphetamines have shown that CYP enzymes, particularly CYP2D6, are heavily involved in N-dealkylation. researchgate.netscispace.com

N-hydroxylation: This pathway involves the direct oxidation of the nitrogen atom to form a secondary hydroxylamine. nih.govacs.orgnih.gov This reaction is also catalyzed by CYPs and represents a significant metabolic branch point. nih.gov The mechanism is believed to proceed via a hydrogen abstraction and rebound process. nih.govacs.org

Further oxidation of the primary amine and secondary hydroxylamine metabolites can lead to the formation of metabolic-intermediate (MI) complexes with the CYP enzyme. nih.gov These complexes, which involve the coordination of a nitroso metabolite to the heme iron in the CYP active site, can cause time-dependent inhibition of the enzyme. nih.govresearchgate.net Research indicates that the N-hydroxylation pathway is often the major route leading to MI complex formation from secondary amines. nih.gov

Aldehyde Oxidase Contributions

Aldehyde oxidase (AO) is a cytosolic enzyme belonging to the family of molybdoflavoproteins. nih.govwikipedia.org It is characterized by broad substrate specificity and catalyzes the oxidation of aldehydes to carboxylic acids, as well as the hydroxylation of various N-heterocyclic compounds. wikipedia.orgnih.govcambridgemedchemconsulting.com

While direct metabolism of a simple secondary alkylamine like this compound by AO is not a primary pathway, the enzyme can play a role in the metabolism of its downstream products. wikipedia.org For instance, aldehyde metabolites generated from oxidative deamination by other enzymes (such as monoamine oxidase) or from CYP-mediated N-dealkylation (e.g., isobutyraldehyde) could be substrates for AO. wikipedia.org The primary role of AO in drug metabolism is associated with compounds containing azaheterocyclic rings or aldehyde moieties. nih.govcambridgemedchemconsulting.com

| Enzyme System | Primary Reaction Type | Potential Metabolites/Products | References |

|---|---|---|---|

| Cytochrome P450 (CYP) | N-dealkylation (N-deisobutylation) | 2-Phenylpropylamine, Isobutyraldehyde | nih.govresearchgate.netscispace.com |

| Cytochrome P450 (CYP) | N-hydroxylation | N-hydroxy-(2-Methylpropyl)(2-phenylpropyl)amine | nih.govacs.orgnih.gov |

| Flavin-Containing Monooxygenase (FMO) | N-oxidation | N-hydroxy-(2-Methylpropyl)(2-phenylpropyl)amine | wikipedia.orgnih.gov |

| Aldehyde Oxidase (AO) | Aldehyde Oxidation | Isobutyric acid (from Isobutyraldehyde metabolite) | wikipedia.orgcambridgemedchemconsulting.com |

Phase II Conjugation Reactions

Following Phase I reactions, the parent compound or its metabolites undergo Phase II conjugation reactions. drughunter.comuomus.edu.iq These reactions involve the attachment of endogenous, polar molecules to the xenobiotic, which significantly increases its water solubility and prepares it for excretion. nih.govyoutube.com

N-Glucuronidation

Glucuronidation is one of the most important Phase II metabolic pathways, catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.orgnih.gov This reaction transfers glucuronic acid from the activated co-substrate, uridine diphosphate glucuronic acid (UDPGA), to a substrate containing a suitable functional group. wikipedia.org

Nitrogen atoms in amines are susceptible to glucuronidation, forming N-glucuronides. hyphadiscovery.comhelsinki.fi This can occur directly on the secondary amine of the parent compound or on the primary amine of the 2-phenylpropylamine metabolite formed during Phase I. The formation of quaternary ammonium-linked glucuronides from tertiary amines is a particularly common pathway in human metabolism, highlighting the ability of UGTs to conjugate amine substrates. drugbank.com Specific human UGT isoforms, such as UGT1A4 and UGT2B10, have been identified as major contributors to N-glucuronidation. hyphadiscovery.comhelsinki.fi It is important to note that N-glucuronidation rates can exhibit significant variability between different species. hyphadiscovery.com

Sulfamate and Glutathione Conjugation

Sulfamate Conjugation (Sulfation): This pathway involves the transfer of a sulfonate group from a co-substrate to the xenobiotic, a reaction catalyzed by sulfotransferases (SULTs). drughunter.com While direct sulfation of the parent secondary amine is less common, the N-hydroxy metabolites generated during Phase I by CYP or FMO enzymes can be substrates for sulfation, forming sulfamate conjugates.

Glutathione Conjugation: Glutathione (GSH) conjugation is a critical detoxification pathway for chemically reactive, electrophilic compounds. uomus.edu.iqmdpi.com The reaction is catalyzed by glutathione S-transferases (GSTs). drughunter.comacs.org Direct conjugation of a stable amine with GSH is unlikely. However, if further metabolic activation of the parent compound or its Phase I metabolites generates electrophilic intermediates, these can be scavenged by GSH to form stable, water-soluble conjugates. mdpi.comconsensus.appunl.edu These GSH adducts can be further processed into mercapturic acids before excretion. uomus.edu.iq

| Enzyme System | Reaction Type | Substrate | Potential Conjugate | References |

|---|---|---|---|---|

| UDP-glucuronosyltransferases (UGTs) | N-Glucuronidation | Parent compound or primary amine metabolite | N-glucuronide conjugate | wikipedia.orghyphadiscovery.comhelsinki.fi |

| Sulfotransferases (SULTs) | Sulfation (Sulfamate formation) | N-hydroxy metabolite | Sulfamate conjugate | drughunter.com |

| Glutathione S-transferases (GSTs) | Glutathione Conjugation | Reactive electrophilic intermediate | Glutathione conjugate | drughunter.commdpi.comunl.edu |

Identification and Characterization of Transformation Products

Information regarding the identification and characterization of the metabolic transformation products of this compound is not available in the reviewed scientific literature. Research detailing the specific metabolites, their chemical structures, and the analytical methods used for their identification has not been published.

Comparative Biotransformation Across Species

There is no available data from comparative studies on the biotransformation of this compound across different species. Therefore, it is not possible to provide information on the similarities or differences in its metabolic pathways in various biological systems.

Molecular Interactions and Pharmacological Target Engagement of 2 Methylpropyl 2 Phenylpropyl Amine

Receptor Binding Affinity and Selectivity Profiling

The affinity and selectivity of a compound for its biological targets are fundamental determinants of its pharmacological effect. For (2-Methylpropyl)(2-phenylpropyl)amine, its interactions with Trace Amine-Associated Receptors (TAARs) and other G Protein-Coupled Receptors (GPCRs) are of primary interest.

Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a significant target for phenethylamine-like molecules. Agonism at TAAR1 can modulate dopaminergic, serotonergic, and glutamatergic systems, making it a promising target for various neurological and psychiatric disorders. While direct binding data for this compound at TAARs is not extensively documented in publicly available literature, its structural similarity to known TAAR1 agonists, such as β-phenylethylamine, suggests it may act as a ligand for this receptor. The potency of TAAR1 agonists is often quantified by their EC50 values, which represent the concentration required to elicit a half-maximal response. For instance, extensive research on various TAAR1 agonists has identified compounds with EC50 values ranging from the low nanomolar to the upper submicromolar range. nih.govresearchgate.net

Computational docking studies of various ligands with TAAR1 models have revealed key interaction points. A crucial interaction for many agonists is the formation of a hydrogen bond between the amine group of the ligand and the aspartate residue at position 103 (ASP103) within the receptor's binding pocket. nih.gov Given the secondary amine present in this compound, a similar interaction is plausible and would be a key determinant of its binding affinity.

Beyond TAAR1, the broader family of G Protein-Coupled Receptors represents a vast landscape of potential molecular targets for this compound. Phenethylamine (B48288) derivatives are known to interact with a range of aminergic GPCRs, including adrenergic, dopaminergic, and serotonergic receptors. The N-substitution on the amine and the specific stereochemistry of the molecule can significantly influence its binding profile and selectivity across these different receptor subtypes.

For example, the introduction of an N-2-methoxybenzyl group to 2,5-dimethoxy-substituted phenethylamines (2C drugs) has been shown to increase binding affinity at serotonergic 5-HT2A and 5-HT2C receptors, as well as adrenergic α1 receptors, while reducing affinity for 5-HT1A receptors and TAAR1. nih.gov This highlights the critical role of the N-substituent in dictating receptor selectivity. While a comprehensive screening of this compound against a wide panel of GPCRs is not publicly available, its structural features suggest potential interactions with these aminergic systems.

Elucidation of Ligand-Receptor Interaction Patterns

The specific nature of the non-covalent interactions between a ligand and its receptor determines the stability of the ligand-receptor complex and ultimately the biological response.

As previously mentioned, hydrogen bonding is a critical component of ligand recognition at aminergic receptors. For amine-containing ligands like this compound, the protonated amine can act as a hydrogen bond donor, forming a strong interaction with a conserved aspartate residue in the transmembrane domain 3 (TM3) of many aminergic GPCRs, such as TAAR1. nih.govnih.gov Molecular modeling studies of various TAAR1 agonists consistently show the importance of this hydrogen bond with ASP103 for anchoring the ligand in the orthosteric binding pocket. nih.gov Furthermore, recent structural studies of TAAR1 have revealed a network of hydrogen bonds within the ligand-binding pocket that contributes to ligand recognition. nih.gov

Most endogenous ligands and classical synthetic agonists bind to the orthosteric site of a receptor, which is the primary, evolutionarily conserved binding site. However, ligands can also bind to allosteric sites, which are topographically distinct from the orthosteric site. wikipedia.org Allosteric modulators can either enhance (positive allosteric modulators, or PAMs) or reduce (negative allosteric modulators, or NAMs) the effect of the endogenous agonist. wikipedia.orgnih.gov This mode of action offers the potential for greater receptor subtype selectivity and a more nuanced modulation of receptor activity. rsc.org

There is currently no direct evidence to suggest that this compound acts as an allosteric modulator. Its structural similarity to endogenous trace amines and other known orthosteric agonists of aminergic receptors makes it more likely to bind to the orthosteric site. However, the possibility of allosteric modulation cannot be entirely ruled out without specific experimental investigation. The development of selective allosteric modulators is a growing area of interest in drug discovery, with the potential to fine-tune receptor signaling for therapeutic benefit. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

For N-substituted phenethylamines, the nature of the substituent on the nitrogen atom is a key determinant of pharmacological activity. For instance, in a series of 2,5-dimethoxy-substituted phenethylamines, the addition of an N-2-methoxybenzyl group significantly altered the receptor binding profile. nih.gov Similarly, modifications to the phenyl ring, such as the introduction of substituents, can drastically affect potency and selectivity.

In the broader context of TAAR1 agonists, SAR studies have revealed that a variety of heterocyclic and aromatic scaffolds can be tolerated, provided they maintain the key pharmacophoric features, such as the amine group for interaction with ASP103. nih.govnih.gov The "Y-shape" conformation has been proposed as a favorable arrangement for TAAR1 agonists, accommodating both hydrogen bonding and aromatic interactions within the binding pocket. nih.gov

Future SAR studies on derivatives of this compound could explore modifications at several positions:

N-substituent: Varying the size and nature of the isobutyl group could impact affinity and selectivity for different aminergic receptors.

Phenyl ring: Introduction of substituents on the phenyl ring could modulate electronic properties and provide additional interaction points with the receptor.

Propyl backbone: Altering the length or branching of the propyl chain could affect the positioning of the pharmacophoric elements within the binding pocket.

Such studies would be invaluable in developing a more comprehensive understanding of the molecular determinants of activity for this class of compounds and could lead to the discovery of novel ligands with improved pharmacological profiles.

Interactive Data Table: Key Concepts in Molecular Pharmacology

| Term | Definition | Relevance to this compound |

| EC50 | The concentration of a drug that gives half of the maximal response. | Would quantify the potency of the compound as an agonist at a given receptor (e.g., TAAR1). |

| Orthosteric Binding | Binding of a ligand to the primary, endogenous agonist binding site on a receptor. | The likely mode of binding for this compound at aminergic receptors. |

| Allosteric Modulation | Binding of a ligand to a site on the receptor distinct from the orthosteric site, which modifies the receptor's response to the orthosteric ligand. | A possible, though less likely, mechanism of action that would require experimental validation. |

| Hydrogen Bonding | A non-covalent interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | A critical interaction for anchoring the amine group of the compound in the receptor binding pocket. |

| Structure-Activity Relationship (SAR) | The relationship between the chemical structure of a molecule and its biological activity. | Would guide the optimization of derivatives to improve potency and selectivity. |

Impact of Structural Modifications on Receptor Binding

The binding affinity of a ligand to its receptor is a critical determinant of its pharmacological activity. In the case of phenethylamine derivatives, structural modifications can profoundly alter their receptor binding profiles. The structure of this compound incorporates two key modifications from the parent 2-phenylpropylamine (B128651) (also known as β-methylphenethylamine): an α-methyl group and an N-isobutyl group.

The α-Methyl Group: The presence of a methyl group on the carbon alpha to the amine group is a defining feature of amphetamine and its analogs. This modification generally confers resistance to metabolism by monoamine oxidase (MAO), thereby increasing the bioavailability and duration of action of the compound. From a receptor binding perspective, the α-methyl group can influence the conformation of the side chain, which may affect its fit within the binding pockets of various receptors and transporters. For some receptors, this can lead to altered affinity compared to the non-α-methylated parent compound.

The N-Isobutyl Group: The substitution on the nitrogen atom is perhaps the most significant modification in determining the receptor binding profile of phenethylamines. Generally, increasing the size of the N-alkyl substituent in amphetamine analogs tends to decrease affinity for the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET). The effect on the serotonin (B10506) transporter (SERT) is more variable.

Studies on a series of N-alkylated 4-methylamphetamine analogs have demonstrated that increasing the N-alkyl chain length leads to a progressive loss of potency at all three monoamine transporters. For instance, moving from an N-methyl to N-ethyl, N-propyl, and N-butyl substitution resulted in a decline in activity. This suggests that the bulky isobutyl group in this compound would likely result in significantly lower affinity for DAT and NET compared to simpler analogs like N-methyl-2-phenylpropylamine. The affinity for SERT might also be reduced, potentially leading to a compound with a different selectivity profile than its less substituted counterparts.

The table below summarizes the general trends observed for N-alkylation on the binding affinity of amphetamine analogs at monoamine transporters, which can be extrapolated to understand the potential profile of this compound.

| Structural Modification | Impact on Dopamine Transporter (DAT) Affinity | Impact on Norepinephrine Transporter (NET) Affinity | Impact on Serotonin Transporter (SERT) Affinity |

| Increase in N-Alkyl Chain Length | Generally Decreases | Generally Decreases | Variable, but often Decreases |

| N-Isobutyl Group (Inferred) | Likely Significant Decrease | Likely Significant Decrease | Likely Decrease |

It is also important to consider potential interactions with postsynaptic receptors, such as serotonin (5-HT), dopamine (D), and adrenergic (α and β) receptors. The N-substituent can play a crucial role in determining the affinity and selectivity for these G protein-coupled receptors (GPCRs). For example, in some classes of phenethylamines, larger N-substituents can enhance affinity for certain 5-HT receptor subtypes, such as 5-HT2A. Without direct experimental data for this compound, its specific affinities at these receptors remain speculative.

Ligand Bias and Functional Selectivity (e.g., Beta-arrestin vs. G Protein)

The concept of functional selectivity, or biased agonism, has revolutionized our understanding of GPCR signaling. It posits that a ligand can stabilize different receptor conformations, leading to preferential activation of one downstream signaling pathway over another. The two most well-characterized pathways are the canonical G protein-mediated signaling and the more recently appreciated β-arrestin-mediated signaling.

G protein activation typically leads to the production of second messengers and is often associated with the primary therapeutic effects of a drug. In contrast, β-arrestin recruitment to the receptor can lead to its desensitization and internalization, as well as initiating its own distinct signaling cascades that can be associated with both therapeutic effects and adverse effects.

The structural features of a ligand, including its N-substituent, can be a key determinant of its signaling bias. For N-alkylated phenethylamine derivatives that act as agonists at GPCRs, the nature of the N-substituent can influence the conformation of the ligand-receptor complex and its subsequent coupling to intracellular signaling partners.

In the context of monoamine transporters, the functional consequence of N-alkylation can be a shift from a substrate-like activity (i.e., a releaser) to an inhibitor-like activity (i.e., a reuptake blocker). Studies on N-alkylated 4-methylamphetamines have shown that as the N-alkyl chain lengthens, the compounds transition from being efficacious releasers at DAT to being inhibitors with low efficacy for release. This shift in functional activity can be considered a form of functional selectivity at the level of the transporter. It is plausible that this compound, with its bulky N-isobutyl group, would act more as an inhibitor than a releaser at DAT and NET.

For GPCRs, while no specific data exists for this compound, research on other GPCR ligands has shown that subtle structural changes can profoundly impact signaling bias. The N-substituent can interact with specific residues in the receptor's binding pocket, influencing the conformational changes that favor coupling to either G proteins or β-arrestin.

The table below conceptualizes the potential functional selectivity profile of this compound based on general principles, highlighting the current lack of specific experimental evidence.

| Target | G Protein-Mediated Signaling (Inferred) | β-Arrestin Recruitment (Inferred) | Potential Functional Bias (Hypothetical) |

| Hypothetical GPCR Target (e.g., 5-HT2A) | Data Not Available | Data Not Available | The N-isobutyl group could potentially favor one pathway over the other, but this is highly speculative without experimental data. |

Computational and Theoretical Chemistry Studies on 2 Methylpropyl 2 Phenylpropyl Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These calculations, based on the principles of quantum mechanics, provide detailed information about molecular structure, energy, and electron distribution.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used tool in chemistry and materials science to predict molecular properties. While direct DFT studies on (2-Methylpropyl)(2-phenylpropyl)amine are not extensively available in the reviewed literature, a detailed study on its isomer, 2-methyl-1-phenylpropan-2-amine, provides valuable insights that can be extrapolated. jseepublisher.com

This study utilized the B3LYP functional with a 6-31G(d,p) basis set to optimize the molecular geometry and calculate vibrational frequencies. jseepublisher.com The calculated vibrational wavenumbers, after scaling, showed good agreement with experimental FT-IR and FT-Raman spectra. jseepublisher.com Such calculations are crucial for confirming the molecular structure and understanding its vibrational modes. For instance, the C-C stretching vibrations in the phenyl ring were calculated and compared with experimental data, showing a high degree of accuracy. jseepublisher.com

Thermodynamic parameters such as entropy, zero-point vibrational energy, and specific heat capacity were also calculated using DFT methods, providing a comprehensive understanding of the molecule's energetic profile. jseepublisher.com

Table 1: Calculated Thermodynamic Parameters for 2-methyl-1-phenylpropan-2-amine (Isomer of the target compound)

| Parameter | HF/6-31G(d,p) | B3LYP/6-31G(d,p) |

|---|---|---|

| Zero-point vibrational energy (kcal/mol) | 120.35 | 110.88 |

| Rotational constants (GHz) | 1.62, 0.54, 0.46 | 1.58, 0.52, 0.45 |

| Entropy (cal/mol·K) | 99.85 | 102.17 |

This data is for an isomer of this compound and is presented for illustrative purposes. jseepublisher.com

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. pku.edu.cn The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity. jseepublisher.com

For the isomer 2-methyl-1-phenylpropan-2-amine, FMO analysis was performed using DFT calculations. The analysis revealed that the HOMO and LUMO were distributed over the entire molecule, indicating potential for charge transfer within the molecule. jseepublisher.com The calculated HOMO-LUMO energy gap was found to be 6.3208 eV, which suggests a high kinetic stability and low chemical reactivity. jseepublisher.com This type of analysis is critical for predicting how a molecule might interact with other molecules or biological targets.

Table 2: Frontier Molecular Orbital Energies for 2-methyl-1-phenylpropan-2-amine (Isomer of the target compound)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.98 |

| LUMO | 0.34 |

This data is for an isomer of this compound and is presented for illustrative purposes. jseepublisher.com

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential tools for exploring the three-dimensional structure of molecules and their interactions with biological macromolecules.

Protein-ligand docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a protein to form a stable complex. This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

While specific protein-ligand docking studies for this compound were not identified in the searched literature, this technique would be highly relevant for investigating its potential biological targets. Given its structural similarity to other phenylpropylamine derivatives that act on the central nervous system, docking studies could be employed to explore its binding affinity and mode of interaction with relevant receptors, transporters, or enzymes. Such studies would involve generating a 3D model of the compound and docking it into the active site of a target protein to calculate a binding score and visualize the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational space exploration aims to identify the stable low-energy conformations of a molecule. This is particularly important for flexible molecules like this compound, which has several rotatable bonds.

Computational methods such as systematic or stochastic conformational searches can be used to explore the potential energy surface of the molecule and identify its global and local energy minima. Understanding the preferred conformations is crucial for docking studies and for developing a more accurate picture of how the molecule is recognized by its biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are valuable tools in drug discovery for predicting the activity of new compounds and for optimizing lead compounds. nih.gov

No specific QSAR models for this compound were found in the reviewed literature. However, a QSAR study on a series of related compounds could be developed. This would involve compiling a dataset of structurally similar molecules with known biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can be constitutional, topological, geometric, or electronic.

Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would then be used to build a model that correlates the descriptors with the biological activity. A validated QSAR model could then be used to predict the activity of this compound and to guide the design of new analogs with improved potency.

Development and Validation of Predictive Models

In the field of computational chemistry, Quantitative Structure-Activity Relationship (QSAR) models are pivotal for predicting the biological activity of chemical compounds. The development of such a model for this compound would first necessitate the compilation of a dataset of structurally related compounds with experimentally determined biological activities.

The process typically involves:

Data Set Compilation: Gathering a series of molecules structurally analogous to this compound, along with their measured biological activities (e.g., binding affinity to a specific receptor, enzyme inhibition).

Molecular Descriptor Calculation: For each molecule in the dataset, a wide array of numerical values known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as constitutional, topological, geometrical, and electronic properties.

Model Building: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical equation is developed that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed. This is done through internal validation techniques (e.g., leave-one-out cross-validation) and, most importantly, external validation using a set of compounds that were not used in the model's creation. A statistically robust and predictive model would be characterized by high correlation coefficients (R²) and cross-validated correlation coefficients (Q²), as well as a low root mean square error of prediction for the external test set.

While no specific QSAR models for this compound were found, the general approach is widely applied in medicinal chemistry. For instance, studies on other amine derivatives have successfully utilized these techniques to predict their bioactivities.

Correlation of Molecular Descriptors with Biological Activity

The core of any QSAR study is the identification of molecular descriptors that significantly influence the biological activity of a series of compounds. These descriptors provide insights into the physicochemical properties that are either favorable or unfavorable for the desired activity.

For a hypothetical study on this compound and its analogs, the following types of descriptors would likely be investigated:

Topological Descriptors: These describe the atomic connectivity within the molecule and include indices like the Wiener index and Kier & Hall connectivity indices. They can provide information about molecular size, shape, and branching.

Electronic Descriptors: These relate to the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding interactions like hydrogen bonding and electrostatic interactions with a biological target.

Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (logP). This descriptor is critical for predicting how a molecule will distribute between aqueous and lipid environments, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Steric Descriptors: These descriptors, such as molar refractivity and van der Waals volume, quantify the size and shape of the molecule. They are important for understanding how a molecule fits into the binding site of a protein.

A successful QSAR model would reveal which of these descriptors have the most significant positive or negative correlation with the biological activity. For example, a positive coefficient for a particular descriptor in the QSAR equation would imply that increasing the value of that descriptor is beneficial for the activity, and vice versa. This information is invaluable for the rational design of new, more potent, and selective molecules.

Although no specific data tables for this compound can be presented due to the absence of research, a typical data table in a QSAR study would list the compounds, their experimental and predicted activities, and the values of the key molecular descriptors.

Advanced Analytical Methodologies for 2 Methylpropyl 2 Phenylpropyl Amine Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of (2-Methylpropyl)(2-phenylpropyl)amine. Techniques such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy provide detailed information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed connectivity map of the molecule can be constructed.

¹H NMR spectroscopy provides information on the chemical environment of each hydrogen atom. For this compound, the spectrum would exhibit characteristic signals for the aromatic protons on the phenyl ring, the methine proton of the phenylpropyl group, the methylene (B1212753) and methine protons of the isobutyl group, and the methyl protons. The chemical shifts (δ) are influenced by the electron density around the protons and their proximity to electronegative atoms like nitrogen. Spin-spin coupling between adjacent protons would result in signal splitting, providing further structural insights.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl C-H | 7.1 - 7.3 | 126 - 129 |

| Phenyl C | - | 145 - 147 |

| CH (phenylpropyl) | 2.7 - 2.9 | 40 - 45 |

| CH₂ (phenylpropyl) | 2.5 - 2.8 | 50 - 55 |

| CH (isobutyl) | 1.8 - 2.0 | 28 - 32 |

| CH₂ (isobutyl) | 2.2 - 2.4 | 55 - 60 |

| CH₃ (phenylpropyl) | 1.1 - 1.3 | 20 - 25 |

| CH₃ (isobutyl) | 0.8 - 1.0 | 20 - 22 |

Note: These are estimated values based on data from analogous compounds.

Vibrational Spectroscopy (FT-IR, UV–vis)

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-vis) spectroscopy, are used to identify the functional groups and conjugated systems within this compound.

FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of its chemical bonds. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to different functional groups. For this compound, the FT-IR spectrum is expected to show characteristic peaks for:

N-H stretching: A weak to medium band in the region of 3300-3500 cm⁻¹ for the secondary amine.

C-H stretching: Bands for aromatic and aliphatic C-H bonds typically appear between 2850-3100 cm⁻¹.

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region are indicative of the phenyl ring.

C-N stretching: This vibration usually appears in the 1000-1250 cm⁻¹ range.

While a specific FT-IR spectrum for this compound is not available in the provided search results, data from related compounds like N-phenylbenzenesulfonamide and 1-phenyl-2-nitropropene (B101151) can provide a basis for interpretation. nih.govnih.gov

UV-vis Spectroscopy: UV-vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons to higher energy orbitals. For this compound, the phenyl ring is the primary chromophore. The UV-vis spectrum is expected to show absorption maxima (λ_max) in the ultraviolet region, typically around 250-270 nm, which is characteristic of the π → π* transitions of the benzene (B151609) ring. The exact position and intensity of these absorptions can be influenced by the substitution on the ring and the solvent used. researchgate.netsemanticscholar.org

Chromatographic and Mass Spectrometric Approaches

Chromatographic techniques are essential for separating this compound from complex mixtures, while mass spectrometry provides information about its molecular weight and fragmentation pattern, aiding in its identification.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

UHPLC-MS is a highly sensitive and selective analytical technique used for the detection and quantification of this compound, especially in biological matrices. UHPLC utilizes columns with smaller particle sizes to achieve higher resolution and faster separation times compared to traditional HPLC. oup.comnih.gov

The methodology for analyzing amphetamine-type substances by UHPLC-MS typically involves:

Sample Preparation: Liquid-liquid extraction or solid-phase extraction can be used to isolate the analyte from the matrix. sigmaaldrich.com

Chromatographic Separation: A reversed-phase column, such as a C18 column, is commonly used with a mobile phase gradient of acetonitrile (B52724) and water containing a modifier like formic acid to ensure good peak shape and ionization efficiency. oup.comnih.gov

Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is typically employed. The mass spectrometer can be operated in full scan mode to obtain the molecular ion peak ([M+H]⁺) or in tandem mass spectrometry (MS/MS) mode for selected reaction monitoring (SRM), which provides higher selectivity and sensitivity by monitoring specific fragmentation transitions. Unexpected in-source fragmentation can sometimes occur with substituted phenethylamines, which needs to be considered during method development. acs.org

Table 2: Typical UHPLC-MS Parameters for Amphetamine Analogue Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection | Tandem Mass Spectrometry (MS/MS) |

Note: These are general conditions and would require optimization for the specific analysis of this compound. oup.comnih.govchromatographyonline.com

Gas Chromatography (GC)

Gas chromatography, often coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of volatile compounds like this compound and its derivatives. nih.gov In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.

Key aspects of GC analysis for phenethylamine (B48288) derivatives include:

Derivatization: To improve the chromatographic properties and thermal stability of amines, derivatization with agents like trifluoroacetic anhydride (B1165640) (TFAA) is often performed. ojp.gov

Column: A non-polar or medium-polarity capillary column is typically used for the separation.

Detection: A flame ionization detector (FID) can be used for quantification, while a mass spectrometer provides structural information based on the fragmentation pattern. The electron ionization (EI) mass spectra of phenethylamines often show characteristic fragments that can be used for identification. ojp.gov

Biochemical and Biophysical Methods in Receptor Studies

To understand the pharmacological profile of this compound, it is crucial to investigate its interactions with biological targets, such as receptors and transporters. Biochemical and biophysical methods are employed to characterize these interactions.

Receptor Binding Assays: These assays are used to determine the affinity of this compound for specific receptors, such as serotonin (B10506) or dopamine (B1211576) receptors. nih.govacs.org Radioligand binding assays are a common approach where the compound of interest competes with a radiolabeled ligand for binding to the receptor. The concentration of the compound that inhibits 50% of the radioligand binding (IC₅₀) is determined, from which the binding affinity (Ki) can be calculated. Fluorescent ligand binding assays offer a non-radioactive alternative. bmglabtech.com

Transporter Interaction Studies: Phenethylamine derivatives are known to interact with monoamine transporters like the dopamine transporter (DAT) and the vesicular monoamine transporter (VMAT). nih.govwikipedia.org Assays measuring the inhibition of neurotransmitter uptake or the stimulation of neurotransmitter release are used to characterize these interactions. For example, dopamine reuptake inhibition assays can be conducted using cells expressing the human dopamine transporter (hDAT). nih.gov Studies on the interaction with VMAT can involve measuring the inhibition of radiolabeled dopamine uptake into synaptic vesicles or the release of preloaded radiolabeled neurotransmitters. nih.govresearchgate.net These studies provide insights into the mechanism of action of the compound, indicating whether it acts as a transporter substrate or inhibitor. nih.gov Biophysical techniques can also be employed to study how these compounds influence the properties of transporters, such as their localization in lipid rafts and post-translational modifications. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-phenyl-2-nitropropene |

| 2-phenylpropylamine (B128651) |

| N-phenylbenzenesulfonamide |

Site-Directed Mutagenesis for Receptor Function

Site-directed mutagenesis is a powerful molecular biology technique used to create specific, targeted changes in the DNA sequence of a gene. In the context of this compound research, this method is instrumental in identifying the key amino acid residues within a receptor, such as the dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine (B1679862) transporter (NET), that are critical for ligand binding and receptor function. nih.gov By systematically substituting specific amino acids, researchers can map the binding pocket and understand the structural basis for the compound's affinity and selectivity.

The process involves altering the gene that codes for the receptor protein, expressing the mutant receptor in a cell system (like oocytes or cultured cell lines), and then assessing its function. nih.gov Functional assays can measure the binding affinity of this compound to the mutated receptor or its ability to inhibit monoamine reuptake. A significant change in binding or function after a specific mutation indicates that the altered amino acid residue is directly involved in the interaction with the compound.

Research on monoamine transporters has revealed several key domains and residues essential for substrate and inhibitor interactions. nih.gov For instance, studies on SERT have identified residues in the extracellular vestibule and the central S1 binding site that are crucial for the binding of antidepressants and other inhibitors. nih.govnih.gov Mutagenesis of residues in the proposed translocation pathway can reveal which are essential for the conformational changes required for substrate transport versus simple inhibitor binding. biorxiv.orgbiorxiv.org These studies provide a detailed map of the receptor's functional landscape, which is indispensable for understanding how a ligand like this compound exerts its effects.

| Transporter | Residue/Region | Function Implicated by Mutagenesis | Reference |

|---|---|---|---|

| SERT | D98 | Forms ionic interactions with the amine group of substrates in the primary (S1) binding site. | nih.gov |

| DAT | D79 | Equivalent to SERT's D98, crucial for binding the amine group of dopamine and related ligands. | nih.gov |

| SERT | Residues in Extracellular Vestibule | Affects the allosteric potency of ligands binding to the secondary (S2) site and can alter ligand dissociation rates. | nih.gov |

| β2-Adrenergic Receptor | Third Cytoplasmic Loop | Critical for productive receptor coupling to G proteins. | nih.gov |

| SERT | Intracellular Exit Pathway | Mutations in this region can enhance the transport of non-native substrates, indicating a role in conformational dynamics. | biorxiv.org |

X-ray Crystallography for Ligand-Receptor Complexes

X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of proteins and their complexes with ligands. nih.gov For a compound like this compound, obtaining a crystal structure of it bound to its target receptor (e.g., a monoamine transporter) would provide definitive, high-resolution insights into the binding mechanism. This technique offers an unambiguous view of the precise orientation of the ligand within the binding pocket, the specific amino acid residues it interacts with, and any conformational changes the receptor undergoes upon binding. nih.govfrontiersin.org

The process requires producing and purifying large quantities of the receptor protein, which is often challenging for membrane-bound proteins like transporters. nih.gov The protein is then co-crystallized with the ligand of interest. The resulting crystal is bombarded with X-rays, and the diffraction pattern is used to calculate the electron density map, from which the atomic structure of the protein-ligand complex can be built. rsc.org

A major breakthrough in the field was the crystallization of the bacterial leucine (B10760876) transporter (LeuT), a homolog of mammalian monoamine transporters, which provided the first structural template for this protein family. nih.govnih.gov Subsequently, structures of human SERT and drosophila DAT have been solved, revealing a primary substrate binding site (S1) deep within the protein and a secondary, allosteric site (S2) in the extracellular vestibule. nih.govnih.gov These structures, solved in complex with various antidepressants and substrates, have confirmed the location of key residues predicted by mutagenesis studies and have revolutionized our understanding of how these transporters work. nih.gov Analyzing the crystal structure of a this compound-transporter complex would reveal whether it binds to the primary S1 site, the allosteric S2 site, or both, and would detail the hydrogen bonds, ionic interactions, and hydrophobic contacts that stabilize the binding.

| Protein | Ligand | Key Structural Finding | Reference |

|---|---|---|---|

| Leucine Transporter (LeuT) | Tricyclic Antidepressants (TCAs) | Revealed binding of ligands to a secondary, allosteric site in the extracellular vestibule. | nih.gov |

| Human SERT | SSRIs (e.g., Paroxetine) | Confirmed the primary (S1) and secondary (S2) binding sites within the transporter. | nih.gov |

| D-amphetamine sulfate | (Self) | Determined the absolute molecular configuration and crystal packing, revealing T-shape interactions. | rsc.org |

| Pentameric Ligand-Gated Ion Channels (pLGICs) | General Anesthetics | Identified anesthetic binding sites at atomic resolution, elucidating mechanisms of action. | nih.gov |

Kinetic and Isotopic Labeling Studies

Kinetic studies are essential for characterizing the functional impact of a compound on its target. For this compound, these studies would quantify its potency and efficacy as a monoamine transporter inhibitor or substrate. Techniques like fast-scan cyclic voltammetry (FSCV) in brain slices or synaptosomes allow for real-time measurement of monoamine uptake and release, providing detailed kinetic data. nih.gov

Key parameters determined from these studies include the Michaelis-Menten constant (Kₘ), which reflects the substrate concentration at half-maximal transport velocity, and the inhibition constant (Kᵢ), which indicates the concentration of an inhibitor required to produce half-maximal inhibition. nih.gov A low Kᵢ value signifies high potency. nih.gov Kinetic analysis can also distinguish between different mechanisms of inhibition. For example, competitive inhibitors increase the apparent Kₘ of the substrate without changing the maximum velocity (Vₘₐₓ), while noncompetitive inhibitors decrease Vₘₐₓ without affecting Kₘ. drugbank.com Understanding this is crucial to defining whether this compound simply blocks the transporter like cocaine or is transported itself like amphetamine, which induces reverse transport (efflux). nih.govnih.gov

Isotopic labeling involves synthesizing this compound with a stable or radioactive isotope (e.g., ³H, ¹⁴C, or ¹⁸F). This "tagged" version of the molecule can be used in various experiments. In kinetic studies, radiolabeled monoamines (like [³H]dopamine) are used to measure uptake into cells or vesicles, and the ability of an unlabeled compound to compete with this uptake is measured. drugbank.com Furthermore, labeling the compound itself allows researchers to trace its path through an organism (pharmacokinetics), determine its metabolic breakdown products, and visualize its binding to receptors in the brain using imaging techniques like Positron Emission Tomography (PET) if a positron-emitting isotope is used. wikipedia.org

| Compound | Mechanism | Effect on Apparent Kₘ | Inhibition Potency (Kᵢ) Rank | Reference |

|---|---|---|---|---|

| Amphetamine | Releaser/Inhibitor | Significant Increase | High | nih.gov |

| Cocaine | Uptake Inhibitor | Increase | Moderate | nih.gov |

| Methylphenidate | Uptake Inhibitor | Increase | High | nih.gov |

| Fluoxetine | Uptake Inhibitor (SERT-selective) | No Significant Effect on DAT | Very Low (at DAT) | nih.govdrugbank.com |

| Reserpine | VMAT2 Inhibitor | Decrease (uncompetitive) | High (at VMAT2) | drugbank.com |

Q & A

Basic: What are the standard synthetic routes for (2-methylpropyl)(2-phenylpropyl)amine, and how are reaction conditions optimized?

Answer:

The compound is synthesized via nucleophilic substitution of halogenated precursors (e.g., 2-phenylpropyl halides) with 2-methylpropylamine under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Alternatively, reductive amination of ketones (e.g., 2-phenylpropyl ketone) with 2-methylpropylamine using catalysts like NaBH₃CN or H₂/Pd-C is employed for higher yields . Optimization involves adjusting solvent polarity (e.g., toluene vs. THF), catalyst loading (5–10 mol%), and reaction time (12–24 hrs) to maximize purity (>95% by GC-MS) and minimize byproducts like secondary amines .

Basic: What analytical techniques are recommended for structural confirmation and purity assessment?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. For example, the methyl group in 2-methylpropyl appears as a triplet (δ 0.8–1.0 ppm), while aromatic protons in 2-phenylpropyl resonate at δ 7.2–7.4 ppm .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., 177.29 g/mol for C₁₂H₁₉N) ensures molecular formula accuracy .

- HPLC/GC : Reverse-phase HPLC with UV detection (λ = 254 nm) or GC-FID monitors purity (>98% area) and detects residual solvents .

Basic: What safety precautions are essential during handling and storage?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation (use fume hoods) due to acute toxicity risks (GHS Category 4 for oral, dermal, and inhalation exposure) .

- Storage : Keep in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Avoid contact with strong acids/bases to prevent hazardous reactions (e.g., exothermic decomposition) .

- Spill Management : Absorb with vermiculite/sand and dispose as hazardous waste .

Advanced: How can enantioselective synthesis of chiral derivatives be achieved?

Answer:

Enantioselectivity is achieved via transaminase (TA)-catalyzed reactions using PLP (pyridoxal phosphate) cofactors. For example, (R)-selective TAs convert ketone precursors to chiral amines with >90% enantiomeric excess (ee) by optimizing pH (7.5–8.5), temperature (30–37°C), and co-solvents (e.g., 10% DMSO) . Chiral HPLC (e.g., Chiralpak AD-H column) validates ee, while kinetic resolution removes undesired enantiomers .

Advanced: How do researchers resolve contradictions in biological activity data across studies?

Answer:

Discrepancies in bioactivity (e.g., conflicting IC₅₀ values in enzyme assays) require:

- Dose-Response Validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) with positive controls (e.g., captopril for ACE inhibition) .

- Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity .

- Structural Analog Comparison : Test derivatives (e.g., cyclohexyl or fluorinated analogs) to isolate structure-activity relationships (SAR) .

Advanced: What strategies mitigate risks from uncharacterized degradation products or impurities?

Answer:

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV, 254 nm), and humidity (75% RH) for 1–4 weeks. Monitor degradation via LC-MS and identify major impurities (e.g., oxidized amines) .

- Toxicology Screening : Use in vitro models (e.g., HepG2 cells for hepatotoxicity) to assess impurities’ cytotoxicity. EC₅₀ values >100 μM indicate low risk .

Advanced: How is computational modeling applied to predict pharmacological targets?

Answer:

- Molecular Docking : Simulate binding to targets like serotonin receptors (5-HT₂C) using AutoDock Vina. Prioritize compounds with docking scores < −8 kcal/mol .

- QSAR Models : Correlate substituent properties (e.g., logP, Hammett σ) with bioactivity. For example, electron-withdrawing groups on the phenyl ring enhance ACE inhibition (R² > 0.85) .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Answer:

- Catalyst Efficiency : Transition from homogeneous (e.g., Pd-C) to heterogeneous catalysts (e.g., Ni-Al₂O₃) improves recyclability but requires optimizing H₂ pressure (5–10 bar) .

- Purification : Replace column chromatography with crystallization (e.g., using hexane/EtOAc) for cost-effective scale-up. Monitor crystal polymorphism via XRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.